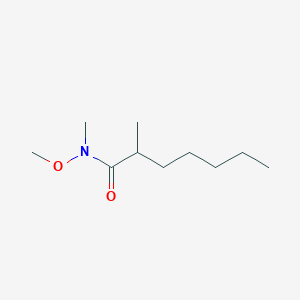

N-Methoxy-N,2-dimethylheptanamide

Description

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-methoxy-N,2-dimethylheptanamide |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-8-9(2)10(12)11(3)13-4/h9H,5-8H2,1-4H3 |

InChI Key |

KMPDHHATASLLMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)C(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Amide Formation via Oxime Ester Intermediates

One efficient approach to prepare N-methoxy amides, including N-Methoxy-N,2-dimethylheptanamide, involves the use of oxime esters as activated intermediates. This method is supported by synthetic studies on related compounds where benzophenone oxime derivatives are coupled with carboxylic acids under mild conditions.

-

- The carboxylic acid corresponding to the 2-methylheptanoic acid moiety is reacted with benzophenone oxime in the presence of coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) solvent at room temperature.

- This yields the oxime ester intermediate, which can be further transformed to the N-methoxy amide by appropriate subsequent steps.

- Typical yields for such oxime ester formations range from 70% to 90%, depending on substrate and conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxime ester formation | Carboxylic acid + benzophenone oxime + EDC + DMAP, DCM, rt, 16 h | 70-90 | Mild conditions, high selectivity |

| Purification | Flash column chromatography (Cyclohexane:AcOEt gradient) | - | White solid product obtained |

This approach is versatile and has been demonstrated for various substituted acids, including methoxy-substituted derivatives, enabling the preparation of N-methoxy amides with high purity.

Methoxylation and Subsequent Amidation via Darzens Reaction and Saponification

Another synthetic strategy involves multi-step transformations starting from ketones and proceeding through methoxylation, glycidic ester formation (Darzens reaction), and saponification to yield the desired amide.

| Step | Description | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| (i) | Methoxylation of 6-methyl-5-hepten-2-one to methoxy ketone | Methanol, sulfuric acid (H2SO4), solvent methanol | 30-80 | ~63 | Acid-catalyzed methoxylation, ambient pressure |

| (ii) | Darzens reaction with methyl chloroacetate and sodium methoxide | Methyl chloroacetate, NaOMe, toluene, low temp (-20) | -20 to 40 | 72.3 | Glycidic ester formation and saponification |

Details :

- The methoxylation step converts 6-methyl-5-hepten-2-one to 6-methoxy-6-methylheptan-2-one using methanol and a strong Brønsted acid such as sulfuric acid.

- The product is isolated by extraction and drying.

- The subsequent Darzens reaction involves the reaction of the methoxy ketone with methyl chloroacetate in the presence of sodium methoxide at low temperatures to form an α,β-epoxy ester intermediate.

- This intermediate is then saponified with sodium hydroxide to yield the corresponding acid, which can be converted to the amide.

| Step | Reactants | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Methoxylation | 6-methyl-5-hepten-2-one + MeOH + H2SO4 | Methanol | 50 | 20 hours | 62.9 |

| Darzens + Saponification | Methoxy ketone + methyl chloroacetate + NaOMe + NaOH | Toluene | -20 to 40 | 20 hours (saponification) | 72.3 |

This multi-step process is documented to provide overall yields exceeding 40% for the target aldehyde intermediate, which can be further elaborated to the amide.

Direct Amidation Using Sodium Hydride and Methoxyamine Derivatives

A more direct synthetic approach involves the use of sodium hydride as a base to deprotonate methoxyamine derivatives, which then react with acyl chlorides or esters to form N-methoxy amides.

-

- Sodium hydride (NaH) is slowly added to a solution of methoxyamine derivative in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature to generate the nucleophilic species.

- The resulting anion is then reacted with the appropriate acyl chloride or activated ester of 2-methylheptanoic acid to form the N-methoxy amide.

- This method affords the product as a pale yellow solid with moderate to good yields (e.g., 75% reported for related compounds).

| Reagent | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Sodium hydride + methoxyamine | CH2Cl2 | 0 to rt | ~75 | Slow addition, inert atmosphere |

This approach is particularly useful in complex molecule synthesis where protecting groups and mild conditions are required.

Comparative Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxime ester coupling | Carboxylic acid + benzophenone oxime + EDC/DMAP | Room temperature, DCM solvent | 70–90 | Mild, high selectivity | Requires purification by chromatography |

| Methoxylation + Darzens + saponification | Methoxylation of ketone, Darzens reaction, saponification | 30-80°C (methoxylation), -20 to 40°C (Darzens) | 40–72 | Good overall yield, scalable | Multi-step, requires careful temp control |

| Direct amidation via NaH | Deprotonation of methoxyamine, acylation | 0°C to RT, inert atmosphere | ~75 | Direct, fewer steps | Sensitive reagents, moisture sensitive |

Research Findings and Notes

- The methoxylation step is critical and typically uses methanol both as reagent and solvent with strong acid catalysis to achieve high conversion.

- The Darzens reaction and subsequent saponification efficiently introduce the necessary carboxylic acid functionality with retention of the methoxy substituent on nitrogen.

- Oxime ester coupling methods provide a versatile route to N-methoxy amides, allowing for structural diversity and mild reaction conditions, which is advantageous in complex molecule synthesis.

- Sodium hydride-mediated direct amidation is effective but requires strict anhydrous conditions and careful handling due to the reactivity of NaH.

- Purification methods commonly involve extraction, drying over sodium sulfate, and flash chromatography to achieve high purity products.

- Reported yields vary but generally fall within the 60–90% range for individual steps, with overall yields depending on the synthetic sequence chosen.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Methoxy-N,2-dimethylheptanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Primary or secondary amines.

Substitution: Various substituted amides.

Scientific Research Applications

Chemistry: N-Methoxy-N,2-dimethylheptanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism by which N-Methoxy-N,2-dimethylheptanamide exerts its effects is primarily through its interaction with specific molecular targets. The methoxy and dimethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Challenges :

- Weinreb amides like N-methoxy-N,4-dimethylpent-3-enamide are noted for their synthetic difficulty, often requiring alternative pathways to avoid toxic reagents (e.g., NaCN) .

- Longer-chain amides may require specialized purification due to increased hydrophobicity.

Physicochemical Properties and Spectral Data

Comparative Data (Selected Compounds)

Inferences for N-Methoxy-N,2-dimethylheptanamide :

- Likely a liquid or low-melting solid (based on chain length).

- Expected IR peak near 1650–1680 cm⁻¹ for the carbonyl group.

- ¹H NMR would show signals for N-methoxy (δ ~3.20) and α-methyl groups (δ ~1.30).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.